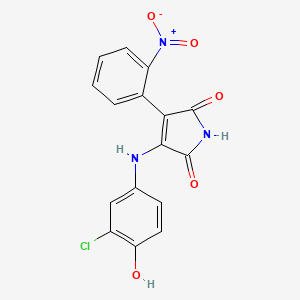

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione

Overview

Description

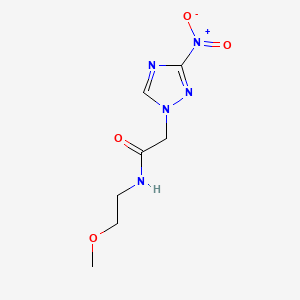

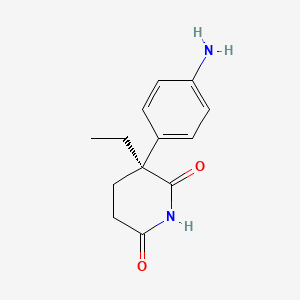

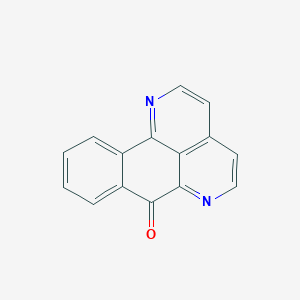

3-(3-Chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, also known as CHNPD, is a heterocyclic compound that is used in many scientific research applications. It is a pyrrole-2,5-dione derivative with a 3-chloro-4-hydroxy phenyl amino group and a 4-nitrophenyl group. CHNPD has several important properties such as its ability to act as an antioxidant, its ability to interact with other molecules, and its ability to bind to certain proteins. These properties make CHNPD an important tool for many scientific research applications.

Scientific Research Applications

GSK-3 Inhibition

SB 415286 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), with Ki values of 31 nM, showing equal potency against GSK-3 and GSK3β . It inhibits GSK3 activity in human liver cells, promoting glycogen synthesis .

Gene Transcription Regulation

In HEK293 cells, SB 415286 induces the expression of a reporter gene regulated by β-catenin-LEF/TCF .

Neuroprotection

SB 415286 has been shown to protect primary neurons from death . It increases axonal growth and promotes the recovery of injured adult CNS neurons .

Cell Cycle Regulation

Further research found that SB 415286 reduces the activity of GSK3β, inhibiting the downregulation of cyclin D1, cell cycle arrest, and chemosensitivity mediated by rapamycin .

Apoptosis Induction

SB 415286 significantly impairs the transcriptional activation of p21 and Puma dependent on p53, facilitates the conformational activation of Bax dependent on p53, and ultimately leads the p53-mediated damage response from cell cycle arrest to apoptosis .

Mitochondrial Protection

SB 415286 reduces ischemia-reperfusion injury through a mitochondrial-related mechanism. It reduces the transport of adenine nucleotides and the phosphorylation of VDAC, increases the binding of Bcl-2 to mitochondria, and prevents the opening of the mitochondrial permeability transition pore in the myocardium .

Radioprotection

In radiation-induced apoptosis, SB 415286 has a protective effect on hippocampal neurons. SB 415286 inhibits GSK-3β, which may lead to the upregulation of MDM2, in turn regulating the degradation of p53 and p53-dependent cellular responses .

Neuroprotection in Radiation-Induced Necrosis

Further confirmed in a mouse model, SB 415286 has neuroprotective effects on radiation-induced central nervous system necrosis .

Mechanism of Action

Target of Action

SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . It is equally effective at inhibiting human GSK-3α and GSK-3β . GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, apoptosis, and inflammation .

Mode of Action

SB 415286 competes with ATP to inhibit GSK-3 . By inhibiting GSK-3, SB 415286 can stimulate glycogen synthesis and gene transcription . It also has neuroprotective and antioxidant properties .

Biochemical Pathways

The inhibition of GSK-3 by SB 415286 affects several biochemical pathways. GSK-3 negatively regulates several aspects of insulin signaling . Therefore, the inhibition of GSK-3 by SB 415286 can positively regulate insulin signaling. This can lead to the stimulation of glycogen synthesis . Moreover, GSK-3 inhibition can induce the transcription of a β-catenin-LEF/TCF regulated reporter gene .

Pharmacokinetics

It is mentioned that sb 415286 is cell-permeable , which suggests that it can cross cell membranes and therefore has good bioavailability.

Result of Action

The inhibition of GSK-3 by SB 415286 leads to several molecular and cellular effects. It stimulates glycogen synthesis and gene transcription . It also has neuroprotective effects, as it can protect primary neurons from death induced by the PI3-kinase pathway . Moreover, it has antioxidant properties, as it can attenuate ROS production .

Action Environment

It is noted that sb 415286 is reported to be light sensitive , suggesting that exposure to light might affect its stability or efficacy.

properties

IUPAC Name |

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCXVIPXISBFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181018 | |

| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

264218-23-7 | |

| Record name | SB 415286 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264218-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 415286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264218237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB 415286 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

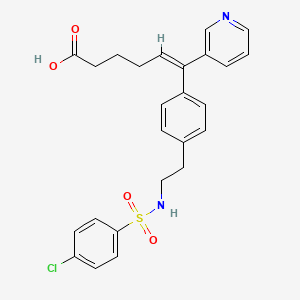

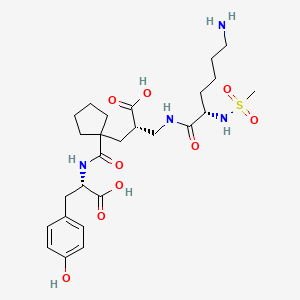

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)